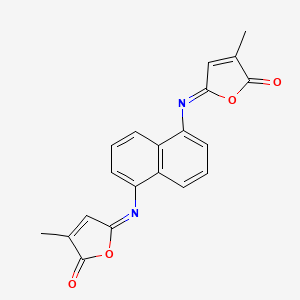
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone is a complex organic compound characterized by its unique structure, which includes a furanone core and naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanone Core: The furanone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a condensation reaction with an appropriate naphthylamine derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-phenyl)imino)-2(5H)-furanone
- 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-benzyl)imino)-2(5H)-furanone
Uniqueness
Compared to similar compounds, 3-Methyl-5-((5-((4-methyl-5-oxo-2(5H)-furanylidene)amino)-1-naphthyl)imino)-2(5H)-furanone stands out due to its unique naphthyl group, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
6959-96-2 |
|---|---|
Formule moléculaire |
C20H14N2O4 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
3-methyl-5-[5-[(4-methyl-5-oxofuran-2-ylidene)amino]naphthalen-1-yl]iminofuran-2-one |
InChI |
InChI=1S/C20H14N2O4/c1-11-9-17(25-19(11)23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18-10-12(2)20(24)26-18/h3-10H,1-2H3 |
Clé InChI |
ZAVKPEYNHNIRKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC3=C2C=CC=C3N=C4C=C(C(=O)O4)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


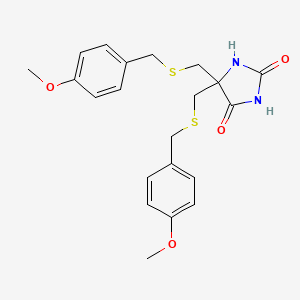
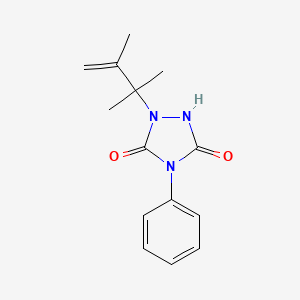
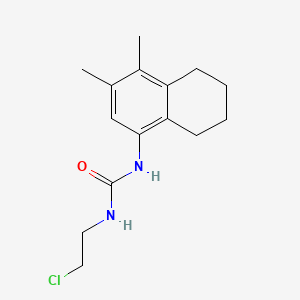
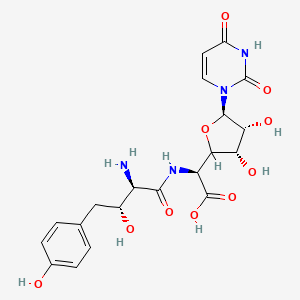

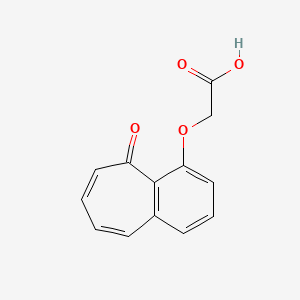
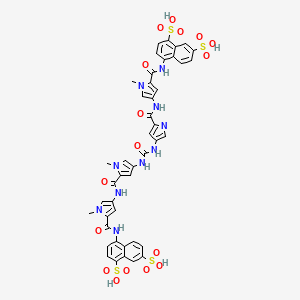
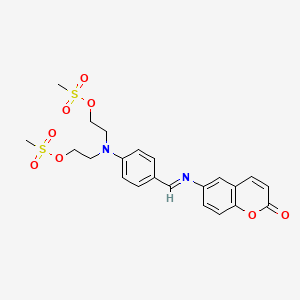

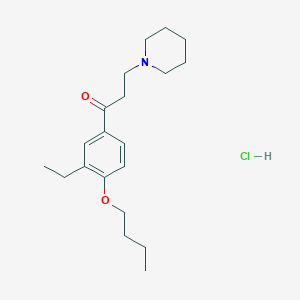
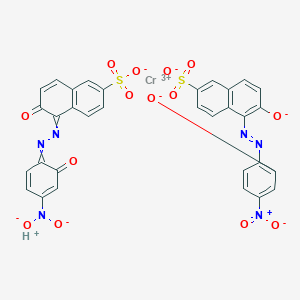
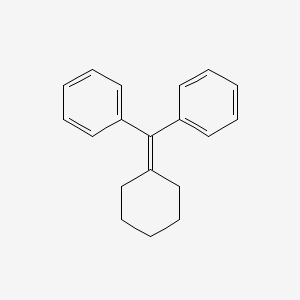
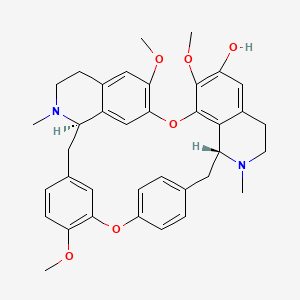
![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
